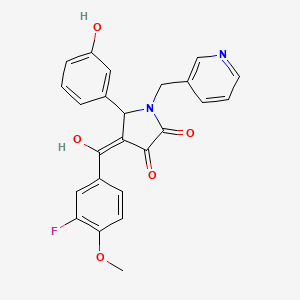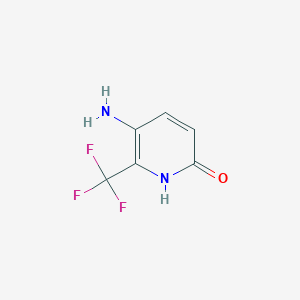
5-Amino-6-(trifluoromethyl)pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-(trifluoromethyl)pyridin-2-ol is a chemical compound with the CAS Number: 1535999-70-2 . It has a molecular weight of 178.11 and its IUPAC name is this compound . The compound is in powder form .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5F3N2O/c7-6(8,9)5-3(10)1-2-4(12)11-5/h1-2H,10H2,(H,11,12) . The InChI key is ZUGQVCVZCFYOEM-UHFFFAOYSA-N .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.11 . The compound is in powder form .Applications De Recherche Scientifique
Toxicity and Safety Profile
- Toxic Encephalopathy and Methemoglobinemia: A study highlighted the toxic effects of a similar compound, 5-amino-2-(trifluoromethyl)pyridine, which is closely related to 5-Amino-6-(trifluoromethyl)pyridin-2-ol. The study reported a case of toxic encephalopathy and methemoglobinemia following inhalation exposure, indicating the need for caution in its industrial handling (Tao et al., 2022).
Anticancer Potential
- Novel Anticancer Agents: Research into related trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives has shown promising bioactivity as anticancer agents against various cancer cell lines, suggesting the potential utility of this compound in cancer research (Chavva et al., 2013).
- Pyridine Bearing Imidiazolyl and Pyrazolyl Derivatives: Another study synthesized novel pyridine derivatives, including those with 6-(Trifluoromethyl) moieties, which demonstrated significant antitumor activity, suggesting potential applications of this compound in developing anticancer compounds (Hafez & El-Gazzar, 2020).
Spectroscopic and Structural Studies
- Spectroscopic and Density Functional Theory Studies: A study on a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, using spectroscopic techniques and density functional theory, provides insights into the molecular structure and properties of trifluoromethylpyridines, which could be relevant for understanding this compound (Vural & Kara, 2017).
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Evaluation: Novel triazole-pyridine hybrids, including those with trifluoromethyl groups, were synthesized and showed potential against bacterial and fungal strains, indicating the possible use of this compound in developing antimicrobial agents (Jha & Ramarao, 2017).
Other Potential Applications
- Synthesis of Novel Pyridine Derivatives: Various studies have explored the synthesis of new pyridine derivatives starting from compounds similar to this compound, suggesting its potential as a precursor in synthetic chemistry (Tyvorskii et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-amino-6-(trifluoromethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-3(10)1-2-4(12)11-5/h1-2H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGQVCVZCFYOEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
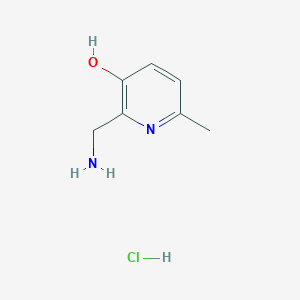

![8-(3,4-Dimethoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2375619.png)
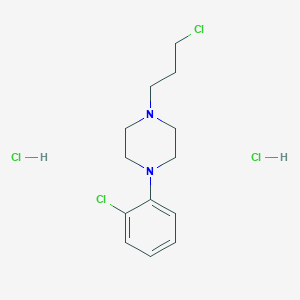
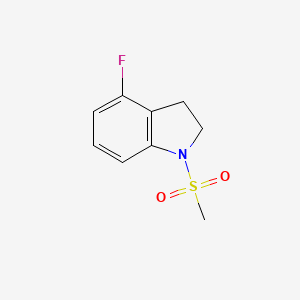

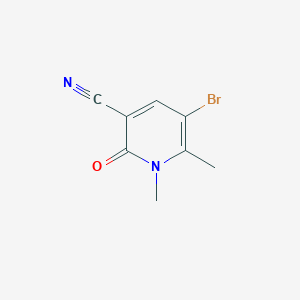

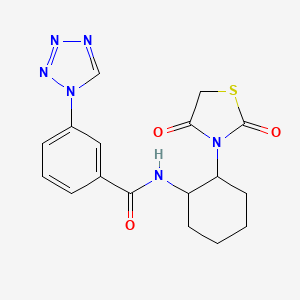
![3-[({5-[(4-Bromophenyl)sulfanyl]furan-2-yl}methyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2375633.png)
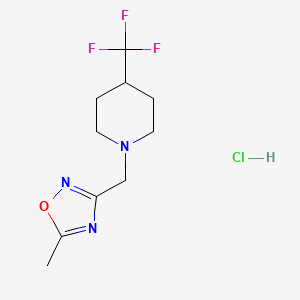
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2375637.png)
![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one](/img/structure/B2375638.png)
